molecular formula C6H12O6 B12401955 (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

Cat. No.: B12401955
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-JTSAIASGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol is a chemical compound with a unique structure characterized by multiple hydroxyl groups attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol typically involves the use of specific starting materials and reaction conditions to achieve the desired stereochemistry. One common method involves the use of dihydroxyacetone and formaldehyde in the presence of a base catalyst to form the oxolane ring with the correct stereochemistry. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions and purification techniques to produce the compound in high quantities and with consistent quality. Industrial production may also involve the use of advanced technologies such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can act as reactive sites.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: Substitution reactions may involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide to replace hydroxyl groups with halogens.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.

Scientific Research Applications

(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a component of pharmaceutical formulations.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity, receptor binding, and other cellular processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol: shares similarities with other polyhydroxylated compounds such as glycerol and erythritol.

    Glycerol: A simple polyol compound with three hydroxyl groups, commonly used in pharmaceuticals and cosmetics.

    Erythritol: A sugar alcohol with four hydroxyl groups, used as a low-calorie sweetener.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of an oxolane ring, which distinguishes it from other polyhydroxylated compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5?,6+/m1/s1

InChI Key

RFSUNEUAIZKAJO-JTSAIASGSA-N

Isomeric SMILES

C([C@@H]1[C@@H](C([C@@](O1)(CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.